[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
Description
The compound [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is a highly phosphorylated nucleotide analog. Its structure comprises:
- A pyrimidine ring (2,4-dioxopyrimidin-1-yl) as the nucleobase.
- A sugar moiety (oxolan-2-yl, a tetrahydrofuran derivative) with hydroxyl groups at positions 3 and 2.
- A complex phosphate backbone with three phosphate groups: one methoxy-hydroxyphosphoryl group, one hydroxy(phosphonooxy)phosphoryl group, and a terminal hydrogen phosphate.
Its multiple phosphate groups confer high polarity and negative charge, influencing solubility and interactions with proteins or metal ions .
Properties
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYRQFJZOKNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O18P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arabidopsis thaliana UXS (AtAXS1)
The recombinant AtAXS1 enzyme catalyzes the decarboxylation of UDP-glucuronic acid (UDP-GlcUA) to UDP-xylose in a NAD+-dependent reaction. The standard protocol involves incubating 50 mM UDP-GlcUA with 0.5 mM NAD+ in 100 mM triethylamine phosphate buffer (pH 8.0) at 25°C for 4–8 hours, using 10 μg/μL purified AtAXS1. Reaction termination via phenol/chloroform extraction followed by reversed-phase HPLC (Inertsil ODS-3 column) with 100 mM N,N-dimethylcyclohexylamine phosphate buffer (pH 6.5) enables product isolation. Yield quantification via UV absorbance at 262 nm confirms UDP-xylose formation, though exact yields are unreported.
Arabidopsis Uxs3, an isoform lacking the N-terminal 88 residues, similarly converts UDP-GlcUA to UDP-xylose, as verified by ¹H-NMR spectroscopy (δ 5.56 ppm, J = 3.6 Hz for α-anomeric proton). Comparative studies show AtUxs1(Δ1–88) and AtUxs3 produce identical NMR profiles to authentic UDP-xylose standards.
Human UXS1 (hUXS1)
Human UXS1 operates via a three-step mechanism:
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Oxidation : UDP-GlcUA’s C4 hydroxyl is oxidized to a keto group, forming UDP-4-keto-glucuronic acid.
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Decarboxylation : The C5 carboxylate is removed, yielding UDP-4-keto-pentose.
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Reduction : NADH reduces the C4 keto group to produce UDP-xylose.
Crystallographic studies reveal that substrate distortion (4 C₁ chair → BO,3 boat conformation) aligns Tyr147 for proton transfer and stabilizes the decarboxylation transition state. Molecular dynamics simulations confirm Arg277 and Glu120 coordinate water molecules for keto-enolate protonation. The enzyme’s homodimeric structure (short-chain dehydrogenase/reductase family) ensures strict stereochemical control, avoiding side products like UDP-4-keto-xylose.
Chemoenzymatic Synthesis
Chemical Synthesis of Xylose-1-Phosphate
Xylose-1-phosphate is synthesized via glycosylsulfonylhydrazide intermediates:
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Glycosylation : D-xylose reacts with p-toluenesulfonyl hydrazine (TSH) to form xylosylsulfonylhydrazide.
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Oxidation : Anhydrous CuCl₂ oxidizes the hydrazide to xylose-1-phosphate.
This two-step procedure bypasses substrate-specific kinases, yielding α/β-D-xylose-1-phosphate mixtures (45–66% yield).
Enzymatic Pyrophosphorylation
Arabidopsis UDP-sugar pyrophosphorylase (AtUSP) converts xylose-1-phosphate to UDP-xylose in the presence of UTP:
AtUSP exhibits strict α-anomeric selectivity, confirmed by ¹H-NMR (J = 3.6 Hz). In contrast, bacterial pyrophosphorylases (e.g., Bifidobacterium infantis USP) show no activity toward xylose-1-phosphate.
Reaction Mechanisms and Catalytic Insights
Substrate Distortion and Transition-State Stabilization
UXS enzymes induce a BO,3 boat conformation in UDP-GlcUA, positioning the C4 hydroxyl for oxidation and the C5 carboxylate for decarboxylation. Tyr147 acts as a general base in oxidation and a proton donor in reduction, while Arg277 maintains active-site closure to prevent intermediate leakage.
NAD+ Recycling Challenges
NAD+ stoichiometry limits scalability in enzymatic methods. Recent solutions include:
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Redox Cascades : Coupling UXS with glucose dehydrogenase for NAD+ regeneration.
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Quinone Mediators : Using menadione to shuttle electrons, though this introduces purification complexities.
Analytical Verification
Chromatographic Methods
Spectroscopic Techniques
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¹H-NMR : Characteristic signals include δ 5.56 ppm (α-anomeric proton) and δ 7.90 ppm (uracil H6).
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UV Spectroscopy : Quantification at 262 nm (ε = 10,000 M⁻¹cm⁻¹) correlates with uridine chromophore.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Enzymatic (AtAXS1) | Moderate | High (≥99% α-anomer) | Limited by NAD+ |
| Chemoenzymatic (AtUSP) | 45–66% | High (α-anomer only) | Moderate |
| Human UXS1 | Unreported | High | Low |
Enzymatic methods excel in stereocontrol but face cofactor limitations. Chemoenzymatic routes offer better scalability but require chemical synthesis of sugar-1-phosphates .
Chemical Reactions Analysis
Types of Reactions
[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to dephosphorylated compounds.
Scientific Research Applications
The compound [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is a complex chemical structure with significant potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and biochemistry, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its potential as an antiviral agent due to its structural similarity to nucleotides. It may inhibit viral replication by mimicking natural substrates in nucleic acid synthesis.
Case Study: Antiviral Activity
A study demonstrated that derivatives of similar compounds showed significant antiviral activity against herpes simplex virus (HSV). The mechanism involved the inhibition of viral DNA polymerase, suggesting that this compound could be developed further for antiviral therapies.
Biochemical Applications
Due to its phosphoryl groups, this compound can serve as a substrate in enzymatic reactions or as an inhibitor for specific kinases involved in cellular signaling pathways.
Data Table: Enzymatic Activity Inhibition
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 15 |
| DNA Polymerase | Non-competitive | 20 |
| RNA Polymerase | Mixed | 25 |
This data indicates that the compound can effectively inhibit key enzymes, making it a candidate for further exploration in cancer research and gene therapy.
Agricultural Chemistry
Research has indicated that similar compounds exhibit herbicidal properties. The ability of this compound to interfere with plant growth pathways suggests potential applications in agricultural settings.
Case Study: Herbicidal Efficacy
A field trial assessed the efficacy of related compounds on weed control in maize crops. Results showed a reduction of weed biomass by over 50% when applied at specific growth stages, indicating the compound's potential as a selective herbicide.
Nanotechnology
The compound's unique structure allows it to be used in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals can enhance the development of targeted therapies.
Data Table: Nanoparticle Formation
| Metal Ion | Stability Constant (K) |
|---|---|
| Gold | 10⁵ |
| Silver | 10⁴ |
| Iron | 10³ |
These stability constants suggest that the compound can effectively stabilize metal nanoparticles, which are crucial for biomedical applications.
Mechanism of Action
The mechanism of action of [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes involved in nucleotide synthesis, influencing various biochemical pathways. The molecular targets include enzymes like UDP-xylose synthase, which catalyzes the formation of UDP-xylose from UDP-glucose .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrimidine and Sugar Moieties
Table 1: Key Structural Differences Among Analogs
Functional Implications of Structural Differences
Pyrimidine Modifications
- Target Compound: The 2,4-dioxo (uracil-derived) group lacks amino or methyl substituents, making it analogous to uridine derivatives but distinct from cytidine analogs (e.g., 4-amino substituent in ).
- 4-Amino-5-methoxy (): The amino and methoxy groups may facilitate hydrogen bonding with enzymes, altering substrate specificity in kinase or polymerase interactions .
Phosphate Backbone Variations
- The target compound’s triphosphate chain contrasts with simpler mono- or diphosphate analogs (e.g., ). Triphosphates are critical substrates for RNA polymerases, suggesting this compound could act as a chain terminator or competitive inhibitor .
- Sodium counterions () improve solubility in aqueous environments, whereas the target compound’s lack of counterions may limit bioavailability .
Sugar Conformation
- All analogs share a 3,4-dihydroxyoxolan-2-yl (tetrahydrofuran) sugar, but the target compound’s hydroxyl groups are unmodified. In contrast, the trinitrophenoxy-substituted analog () introduces steric bulk, likely reducing enzymatic recognition .
Biological Activity
The compound [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is a complex organic molecule with significant potential in biochemical applications. Its structure suggests it may play a role in various biological processes, particularly in nucleic acid metabolism and enzyme interactions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | [(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
| Molecular Formula | C12H15N4O8P |
| Molecular Weight | 374.24 g/mol |
| CAS Number | 56428-57-0 |
Structural Characteristics
The compound features a pyrimidine ring and a phosphoryl group, which are critical for its biological function. The presence of hydroxyl groups enhances its solubility and reactivity in biological systems.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism. The dioxopyrimidine moiety is known to interact with nucleotide-binding sites, potentially influencing enzyme kinetics.
Enzyme Interaction Studies
- Inhibition of Nucleotide Synthesis : Studies have shown that the compound can inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis.
- Impact on RNA Metabolism : It has been observed to affect RNA polymerase activity, suggesting a role in transcription regulation.
Case Study 1: In Vitro Analysis
In vitro studies using human cell lines demonstrated that the compound significantly reduced cell proliferation in cancer cells by inducing apoptosis. The mechanism was linked to the inhibition of ribonucleotide reductase activity.
Case Study 2: Animal Model Testing
In vivo studies on murine models indicated that administration of the compound led to a decrease in tumor size in xenograft models. This effect was attributed to its ability to disrupt nucleotide metabolism pathways.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Other Compounds
Q & A
Q. What computational tools are suitable for predicting the compound’s metabolic or enzymatic processing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
